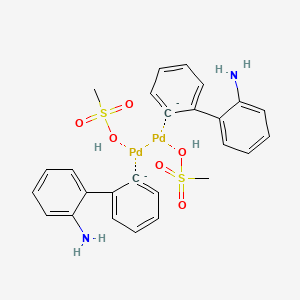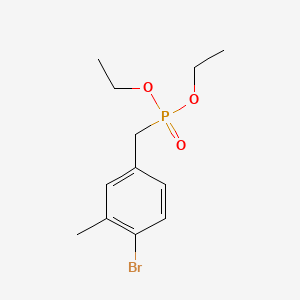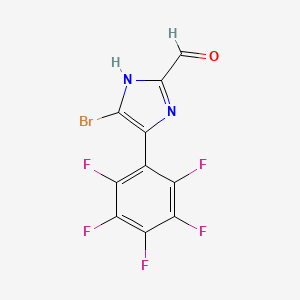![molecular formula C24H25NOSi B13701753 2-[(tert-Butyldiphenylsilyl)oxy]-2-phenylacetonitrile](/img/structure/B13701753.png)
2-[(tert-Butyldiphenylsilyl)oxy]-2-phenylacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(tert-Butyldiphenylsilyl)oxy]-2-phenylacetonitrile is an organic compound that features a silyl ether protecting group. This compound is often used in organic synthesis due to its stability and reactivity under various conditions. The presence of the tert-butyldiphenylsilyl group provides steric hindrance, which can protect sensitive functional groups during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(tert-Butyldiphenylsilyl)oxy]-2-phenylacetonitrile typically involves the protection of a hydroxyl group with tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature . The nitrile group is introduced through a subsequent reaction with a suitable cyanating agent.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the reaction conditions are optimized for larger quantities while maintaining safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(tert-Butyldiphenylsilyl)oxy]-2-phenylacetonitrile can undergo various types of chemical reactions, including:
Oxidation: The silyl ether group can be oxidized under specific conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The silyl ether group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can reduce the nitrile group.
Substitution: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) can be used to remove the silyl ether group.
Major Products Formed
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of free hydroxyl groups or other protected derivatives.
Applications De Recherche Scientifique
2-[(tert-Butyldiphenylsilyl)oxy]-2-phenylacetonitrile is used in various scientific research applications:
Chemistry: As a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: Used in the synthesis of biologically active molecules where protection of hydroxyl groups is necessary.
Medicine: Involved in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 2-[(tert-Butyldiphenylsilyl)oxy]-2-phenylacetonitrile primarily involves the protection of hydroxyl groups. The tert-butyldiphenylsilyl group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions at other functional groups in the molecule. The silyl ether can be cleaved under specific conditions, regenerating the free hydroxyl group .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyldimethylsilyl ether (TBDMS): Another silyl ether protecting group, but with less steric hindrance compared to TBDPS.
Trimethylsilyl ether (TMS): A less bulky silyl ether protecting group, more susceptible to hydrolysis.
Triisopropylsilyl ether (TIPS): A silyl ether with intermediate steric hindrance between TMS and TBDPS.
Uniqueness
2-[(tert-Butyldiphenylsilyl)oxy]-2-phenylacetonitrile is unique due to its high stability under acidic conditions and its ability to selectively protect primary hydroxyl groups. This makes it particularly useful in complex organic syntheses where selective protection and deprotection are crucial .
Propriétés
Formule moléculaire |
C24H25NOSi |
|---|---|
Poids moléculaire |
371.5 g/mol |
Nom IUPAC |
2-[tert-butyl(diphenyl)silyl]oxy-2-phenylacetonitrile |
InChI |
InChI=1S/C24H25NOSi/c1-24(2,3)27(21-15-9-5-10-16-21,22-17-11-6-12-18-22)26-23(19-25)20-13-7-4-8-14-20/h4-18,23H,1-3H3 |
Clé InChI |
KSLSPYITBLIDHB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC(C#N)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


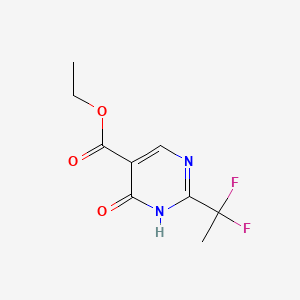
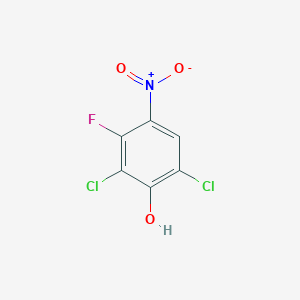
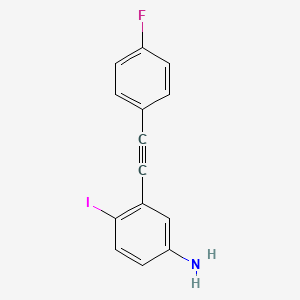
![3-(Dibenzo[b,d]furan-2-yl)azetidine](/img/structure/B13701695.png)
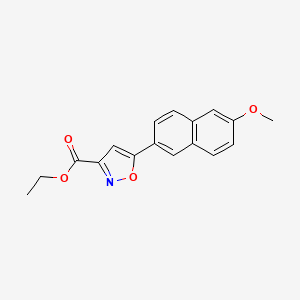
![N-Boc-1-[5-(trifluoromethyl)-3-pyridyl]methanamine](/img/structure/B13701703.png)
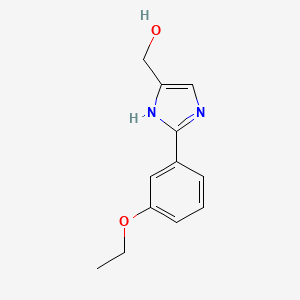
![1-[2-(Chloromethoxy)ethyl]-2-fluorobenzene](/img/structure/B13701707.png)
